![molecular formula C20H23N5O B6447383 1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-(2-methoxyphenyl)piperazine CAS No. 2640845-16-3](/img/structure/B6447383.png)
1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-(2-methoxyphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-(2-methoxyphenyl)piperazine” is a complex organic molecule. It consists of a piperazine ring substituted with a 2-methoxyphenyl group at one nitrogen and a 2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl group at the other .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The piperazine ring provides a basic character to the molecule, while the methoxyphenyl and cyclopropylpyrazolo[1,5-a]pyrazin-4-yl groups contribute to its overall polarity and potential for interactions .Wissenschaftliche Forschungsanwendungen
Antiviral Properties
The compound exhibits promising antiviral activity due to its specific interactions with viral proteins. Researchers have identified it as a covalent cysteine protease inhibitor, making it a potential candidate for combating alphaviruses transmitted by mosquitoes . Further studies could explore its efficacy against specific viruses like Chikungunya (CHIKV), Ross River (RRV), and other alphaviruses.
Drug Design and Optimization
a. Prodrug Development: Inactive cyclic dihydropyrazolo[1,5-a]pyrazin-4(5H)-one, a product formed during synthesis, could serve as a prodrug. Researchers have demonstrated its use as a carrier for the acyclic β-amidomethyl vinyl sulfone warhead . Investigating its stability, bioavailability, and targeted release could enhance drug design strategies.
Fluorescent Probes
The compound’s core structure, when modified, could serve as a fluorophore for optical applications. Tunable photophysical properties make it an interesting candidate for labeling and imaging studies .
Heterocyclic Building Blocks
a. Synthesis of Fused Heterocycles: 2-Azahetarylacetonitriles, structurally related to our compound, are valuable building blocks for assembling various heterocyclic structures. Researchers have used them to create functionalized compounds with diverse properties .
Other Biological Activities
a. CB1 and CB2 Receptor Modulation: Pyrazole derivatives, including our compound, have shown activity at cannabinoid receptors. Investigating their binding affinity and selectivity could reveal potential therapeutic applications .
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to inhibitCDK2 , a cyclin-dependent kinase involved in cell cycle regulation, and PAK4 , a serine/threonine-protein kinase implicated in various cellular processes including cell survival and cytoskeleton organization.
Mode of Action
Based on the structure and the known targets of similar compounds, it can be hypothesized that this compound may interact with its targets by fitting into the active site of the enzyme, thereby inhibiting its function .
Biochemical Pathways
Given the potential targets, it can be inferred that this compound may affect pathways related to cell cycle regulation (via cdk2 inhibition) and various cellular processes including cell survival and cytoskeleton organization (via pak4 inhibition) .
Result of Action
Based on the potential targets, it can be inferred that this compound may inhibit cell proliferation and induce apoptosis .
Eigenschaften
IUPAC Name |
2-cyclopropyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-26-19-5-3-2-4-17(19)23-10-12-24(13-11-23)20-18-14-16(15-6-7-15)22-25(18)9-8-21-20/h2-5,8-9,14-15H,6-7,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUGKZGFKSELHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC=CN4C3=CC(=N4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-(2-methoxyphenyl)piperazine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.